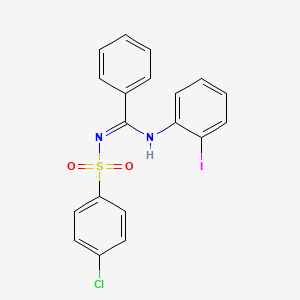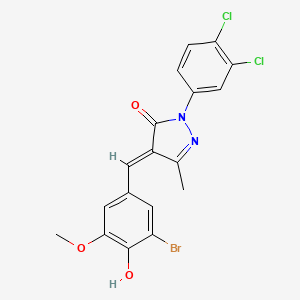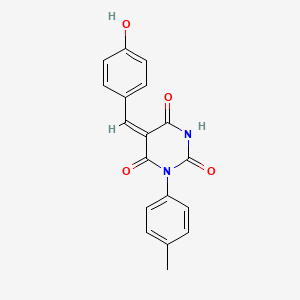![molecular formula C29H21ClN2O B11692648 (3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンは、複雑な構造を持つ合成有機化合物です。これは、さまざまな芳香族基で置換されたピロール-2-オンコアを特徴としており、医薬品化学や材料科学など、さまざまな研究分野で注目を集める分子となっています。
準備方法
合成経路と反応条件
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、適切なピロール-2-オン誘導体と4-クロロベンズアルデヒドを塩基性条件下で縮合させる方法です。反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われることが多く、混合物はエタノールやメタノールなどの溶媒中で還流されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる可能性がありますが、規模が大きくなります。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: 化合物中の芳香環は、ハロゲンやニトロ化剤などの試薬を用いて求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: 塩化アルミニウムなどのルイス酸触媒の存在下での塩素または臭素。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化またはニトロ化された誘導体の生成。
科学研究への応用
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: さまざまな治療標的に対する創薬におけるリード化合物として探求されています。
産業: 特定の電子特性または光学特性を持つ先端材料の開発に利用されています。
科学的研究の応用
(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することができます。たとえば、活性部位に結合することによって酵素活性を阻害したり、結合部位と相互作用することによって受容体の機能を変更したりすることができます。正確な経路と分子標的は、特定の用途と生物学的状況によって異なります。
類似化合物との比較
類似化合物
- (3E)-3-(4-ブロモベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オン
- (3E)-3-(4-メチルベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オン
独自性
(3E)-3-(4-クロロベンジリデン)-5-フェニル-1-[4-(フェニルアミノ)フェニル]-1,3-ジヒドロ-2H-ピロール-2-オンは、4-クロロベンジリデン基の存在により、独特な電子特性と立体特性を付与されています。この独自性は、反応性と生物学的標的との相互作用に影響を与える可能性があり、特定の研究用途に適した化合物となっています。
特性
分子式 |
C29H21ClN2O |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
(3E)-1-(4-anilinophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H21ClN2O/c30-24-13-11-21(12-14-24)19-23-20-28(22-7-3-1-4-8-22)32(29(23)33)27-17-15-26(16-18-27)31-25-9-5-2-6-10-25/h1-20,31H/b23-19+ |
InChIキー |
GEHQXKIGZAICAA-FCDQGJHFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
